2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one is a heterocyclic compound that features both an oxazole ring and a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-nitrobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The oxazole ring can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4,5-dialkoxy-2-nitrobenzylidene)oxazol-5(4H)-one
- 2-Phenyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one
Uniqueness
2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzylidene moiety enhances its reactivity and potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C11H8N2O4 |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
(4E)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8N2O4/c1-7-12-9(11(14)17-7)6-8-4-2-3-5-10(8)13(15)16/h2-6H,1H3/b9-6+ |
InChI Key |
KBBINJZIGXCCNW-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.